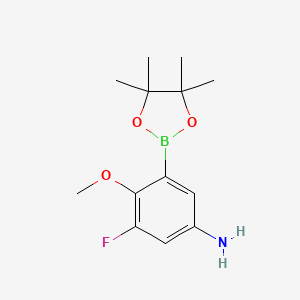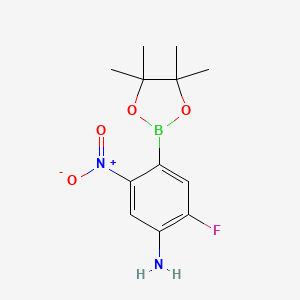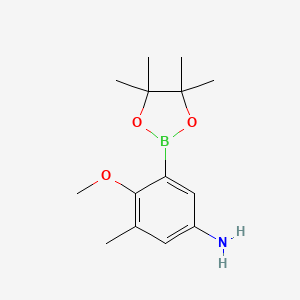![molecular formula C15H20BNO5 B7952686 1-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-one](/img/structure/B7952686.png)
1-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-one is an organic compound that features both a nitro group and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-one typically involves the reaction of 2-nitro-4-bromophenylpropan-2-one with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the boronic ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran).
Major Products:
Reduction: 1-[2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-one.
Substitution: Biaryl compounds with various functional groups depending on the aryl halide used.
Scientific Research Applications
1-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-one involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with diols or other nucleophiles, making it useful in the design of enzyme inhibitors or as a probe for studying biological pathways .
Comparison with Similar Compounds
4-Amino-3-nitrophenylboronic acid pinacol ester: Similar structure with an amino group instead of a propan-2-one moiety.
2-Nitro-5-pyridineboronic acid pinacol ester: Contains a pyridine ring instead of a phenyl ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure with an aniline group instead of a propan-2-one moiety.
Uniqueness: 1-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-one is unique due to the presence of both a nitro group and a boronic ester group in the same molecule
Properties
IUPAC Name |
1-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO5/c1-10(18)8-11-6-7-12(9-13(11)17(19)20)16-21-14(2,3)15(4,5)22-16/h6-7,9H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXGSOGHLGTGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate](/img/structure/B7952619.png)
![Methyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate](/img/structure/B7952621.png)








![N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7952683.png)

